molecular formula C15H15ClN2O4S2 B4403869 N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

Cat. No.: B4403869
M. Wt: 386.9 g/mol
InChI Key: OOIQKFSTCXVYGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide coupling reactions using reagents like carbodiimides.

    Chlorination: The chlorophenyl group is often introduced through chlorination reactions using reagents like thionyl chloride.

    Sulfonylation: The morpholinylsulfonyl group is introduced through sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-thiophenecarboxamide: Lacks the morpholinylsulfonyl group.

    4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide: Lacks the chlorophenyl group.

    N-(3-chlorophenyl)-4-(4-morpholinylsulfonyl)benzamide: Contains a benzene ring instead of a thiophene ring.

Uniqueness

N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide is unique due to the presence of both the chlorophenyl and morpholinylsulfonyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-11-2-1-3-12(8-11)17-15(19)14-9-13(10-23-14)24(20,21)18-4-6-22-7-5-18/h1-3,8-10H,4-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIQKFSTCXVYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Reactant of Route 4
N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Reactant of Route 5
N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-chlorophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.